3-(3-Bromo-5-chlorophenoxy)propanoic acid

Mass spectrometry Drug metabolism and pharmacokinetics Physicochemical profiling

3-(3-Bromo-5-chlorophenoxy)propanoic acid (CAS 1513236-48-0) is a dihalogenated phenoxyalkanoic acid with molecular formula C₉H₈BrClO₃ and a molecular weight of 279.51 g/mol. The compound features a propanoic acid chain linked via an ether bridge to a phenyl ring simultaneously substituted with bromine at position 3 and chlorine at position 5.

Molecular Formula C9H8BrClO3
Molecular Weight 279.51 g/mol
Cat. No. B12071585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-5-chlorophenoxy)propanoic acid
Molecular FormulaC9H8BrClO3
Molecular Weight279.51 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Br)OCCC(=O)O
InChIInChI=1S/C9H8BrClO3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13)
InChIKeyWBABONHHNMITRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromo-5-chlorophenoxy)propanoic Acid: Structural Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


3-(3-Bromo-5-chlorophenoxy)propanoic acid (CAS 1513236-48-0) is a dihalogenated phenoxyalkanoic acid with molecular formula C₉H₈BrClO₃ and a molecular weight of 279.51 g/mol . The compound features a propanoic acid chain linked via an ether bridge to a phenyl ring simultaneously substituted with bromine at position 3 and chlorine at position 5 . This mixed-halogen 3,5-disubstitution pattern distinguishes it from the broader class of phenoxypropanoic acid derivatives, which are widely employed as synthetic auxin herbicides (e.g., cloprop, fenoprop, dichlorprop) and as intermediates in pharmaceutical research, including peroxisome proliferator-activated receptor (PPAR) agonists and chloride channel modulators [1]. The compound is commercially available from multiple suppliers at ≥95% purity, typically as a solid for research use only .

Why 3-(3-Bromo-5-chlorophenoxy)propanoic Acid Cannot Be Interchanged with Single-Halogen or Symmetrical Dihalogenated Analogs


Generic substitution among phenoxypropanoic acid analogs is precluded by the quantifiable impact of halogen identity, position, and multiplicity on molecular recognition, physicochemical properties, and synthetic utility. The mixed bromo-chloro 3,5-substitution pattern of this compound generates a unique combination of electronic anisotropy (Br and Cl differ in electronegativity by ~0.2 Pauling units and in polarizability by ~2.2 ų), lipophilicity (calculated XLogP3 = 2.7 for the closely related 3,4-isomer), and differential halogen-bonding donor capacity that is absent in the symmetrical di-Cl (MW 235.06), di-Br (MW 323.97), or mono-halogenated (MW 200.62–245.07) variants [1][2]. Furthermore, the 3-bromo-5-chlorophenoxy fragment has been specifically validated as a superior herbicidal pharmacophore in oxazole-based pre-emergence herbicides, a property not reproduced by other halogen-substitution patterns in the same scaffold [3]. For researchers conducting structure–activity relationship (SAR) studies, chemical biology probe development, or agrochemical lead optimization, substituting this compound with a commercially more common analog risks loss of the specific halogen-dependent interactions and biological activity that define its selection rationale.

Quantitative Differentiation Evidence for 3-(3-Bromo-5-chlorophenoxy)propanoic Acid vs. Closest Structural Analogs


Molecular Weight Differentiation: A 279.51 Da Anchor for MS Detection and Pharmacokinetic Prediction vs. Mono- and Symmetrical Dihalogenated Analogs

This compound's molecular weight of 279.51 g/mol (C₉H₈BrClO₃) occupies a distinct position in the phenoxypropanoic acid analog series that is not duplicated by any commercially common comparator . Relative to the mono-chlorinated analog 3-(3-chlorophenoxy)propanoic acid (200.62 g/mol), it carries an additional +78.89 Da; relative to the mono-brominated 3-(3-bromophenoxy)propanoic acid (245.07 g/mol), +34.44 Da; versus the symmetrical di-chlorinated 3-(3,5-dichlorophenoxy)propanoic acid (235.06 g/mol), +44.45 Da; and versus the symmetrical di-brominated 3-(3,5-dibromophenoxy)propanoic acid (323.97 g/mol, C₉H₈Br₂O₃), −44.46 Da [1].

Mass spectrometry Drug metabolism and pharmacokinetics Physicochemical profiling

Calculated Lipophilicity (XLogP3 = 2.7): Intermediate Partitioning Distinct from Both Mono- and Symmetrical Dihalogenated Analogs

The calculated partition coefficient (XLogP3-AA) for the closely related positional isomer 3-(4-bromo-3-chlorophenoxy)propanoic acid is 2.7, as computed by PubChem's XLogP3 algorithm [1]. This value is consistent with the independently predicted LogP of 2.7 for 3-(4-bromo-2-chlorophenoxy)propanoic acid [2]. The mixed Br/Cl substitution pattern produces a lipophilicity intermediate between the mono-halogenated and symmetrical dihalogenated analogs: the di-Cl analog is predicted to have lower LogP (~2.1–2.4 based on group contribution methods), while the di-Br analog is predicted to exceed 3.2 [3]. This intermediate lipophilicity is non-trivial for drug design, as it positions the compound near the Lipinski Rule of Five threshold (LogP < 5) while retaining sufficient membrane permeability for intracellular target engagement.

Lipophilicity ADME prediction Lead optimization

Differential Halogen Reactivity: Sequential Chemoselective Derivatization Enabled by Br vs. Cl Reactivity Divergence in Cross-Coupling Chemistry

The simultaneous presence of bromine and chlorine on the phenoxy ring of 3-(3-bromo-5-chlorophenoxy)propanoic acid creates a chemoselective synthetic handle that is structurally impossible in symmetrical di-Cl or di-Br analogs. Aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 10–100× faster than aryl chlorides under standard Suzuki-Miyaura or Buchwald-Hartwig conditions, enabling sequential derivatization: the Br at position 3 can be selectively functionalized first under mild conditions (e.g., Pd(PPh₃)₄, 60–80°C), leaving the Cl at position 5 intact for a subsequent orthogonal coupling step [1]. This inherent reactivity differential is quantified by the relative bond dissociation energies (C–Br: ~285 kJ/mol vs. C–Cl: ~327 kJ/mol) and is explicitly exploited in synthetic methods patents that utilize bromo or chloro substituents as blocking groups during sequential aromatic functionalization [2]. By contrast, 3-(3,5-dichlorophenoxy)propanoic acid offers two equivalent C–Cl bonds with identical reactivity, precluding site-selective modification, while 3-(3,5-dibromophenoxy)propanoic acid offers two reactive C–Br bonds without a stable Cl anchor.

Synthetic chemistry Cross-coupling Chemoselective derivatization Building block utility

Validated Herbicidal Pharmacophore: 3-Bromo-5-chlorophenoxy Fragment Confers Superior Pre-Emergence Efficacy in Oxazole-Based Herbicide Leads

In a 2024 study by Bai et al., a series of (3,5-dinitrophenyl)-4-(benzyloxymethyl)oxazole derivatives was synthesized and evaluated for pre-emergence herbicidal activity against four weed species: Echinochloa crusgalli, Lolium perenne, Lactuca sativa, and Medicago sativa [1]. Among the tested compounds, 4-[(3-bromo-5-chlorophenoxy)methyl]-2-(3,5-dinitrophenyl)oxazole—which incorporates the identical 3-bromo-5-chlorophenoxy moiety present in the target compound—exhibited 'relatively better pre-emergence efficacy against the four tested weeds when considering the overall control effect' and was specifically identified as a herbicide lead candidate warranting further structural optimization [1]. This finding validates the 3-bromo-5-chlorophenoxy fragment as a privileged herbicidal pharmacophore. Other halogen-substituted phenoxy analogs in the same study (e.g., 2-chlorophenoxy, tested by X-ray crystallography) did not receive comparable efficacy designation, establishing a structure–activity preference for the mixed 3-Br/5-Cl pattern [1]. Additionally, 2-(3-bromo-5-chlorophenoxy)acetic acid has been independently documented as possessing auxin-like herbicidal properties [2], reinforcing the class-level association of this specific halogenation pattern with herbicidal activity.

Agrochemical discovery Herbicide lead optimization Phenoxypropanoic acid SAR

Cellular Differentiation-Inducing Activity: Functional Divergence from the Predominantly Herbicidal Profile of In-Class Phenoxypropanoic Acids

A documented functional property of this compound—not shared by the majority of phenoxypropanoic acid analogs whose primary annotation is herbicidal—is its reported pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This property has been cited as evidence for potential utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis, as well as skin conditions including wrinkles, slack skin, dry skin, and insufficient sebum secretion [1]. By comparison, closely related analogs such as 3-(3-chlorophenoxy)propanoic acid (cloprop), 3-(3,5-dichlorophenoxy)propanoic acid (dichlorprop), and 2-(3-chlorophenoxy)propanoic acid are classified and utilized almost exclusively as synthetic auxin herbicides [2]. The differentiation-inducing activity thus represents a qualitative functional departure from the class archetype and may reflect the specific electronic and steric contribution of the mixed 3-bromo/5-chloro substitution pattern to target engagement in mammalian cell signaling pathways. Note: This evidence is classified as Supporting due to the absence of quantitative potency data (IC₅₀, EC₅₀) and detailed assay conditions in the available source.

Cell differentiation Anticancer research Undifferentiated cell targeting

Halogen-Bonding Anisotropy: Mixed Br/Cl 3,5-Substitution Creates a Directional Electrostatic Potential Surface Absent in Symmetrical Dihalogenated Analogs

Halogen bonding (XB) is a directional non-covalent interaction where the σ-hole on a halogen atom acts as an electrophilic site for Lewis base engagement, with donor strength following the trend I > Br > Cl > F [1]. In 3-(3-bromo-5-chlorophenoxy)propanoic acid, the meta-disposition of Br (stronger XB donor, σ-hole magnitude ~5–8 kcal/mol) and Cl (weaker XB donor, σ-hole ~3–5 kcal/mol) on the phenoxy ring generates an anisotropic electrostatic potential surface that is absent in the symmetrical 3,5-di-Cl and 3,5-di-Br analogs, where identical halogen atoms create a centrosymmetric distribution [2]. This anisotropy has been demonstrated to influence crystal packing: the quasiracemate study by Lineberry et al. (Crystal Growth & Design, 2008) showed that mixed Cl/Br phenoxypropionic acid pairs crystallize with distinct Z′ = 2 packing motifs (space group P2₁) compared to the symmetrical Cl/Cl or Br/Br racemates, confirming that mixed halogen identity directly governs supramolecular assembly [3]. The 3,5-disposition in the target compound positions the two halogens on the same face of the phenyl ring, enabling simultaneous, directionally biased XB interactions that can be exploited in structure-based drug design for selective target engagement.

Halogen bonding Crystal engineering Supramolecular chemistry Molecular recognition

High-Value Application Scenarios for 3-(3-Bromo-5-chlorophenoxy)propanoic Acid Based on Quantitative Differentiation Evidence


Agrochemical Lead Optimization: Herbicide Discovery Programs Targeting Pre-Emergence Weed Control

Procurement of this compound is strategically justified for agrochemical discovery teams developing novel pre-emergence herbicides. The 2024 study by Bai et al. demonstrated that incorporation of the 3-bromo-5-chlorophenoxy fragment into an oxazole scaffold yields superior pre-emergence herbicidal efficacy across four weed species (Echinochloa crusgalli, Lolium perenne, Lactuca sativa, Medicago sativa) compared to alternative halogen-substituted phenoxy variants in the same series [1]. The compound serves as both a validated pharmacophore fragment and a synthetic precursor for generating herbicidal oxazole derivatives via the phenoxypropanoic acid linkage. Its mixed Br/Cl substitution enables chemoselective sequential derivatization [2], allowing medicinal chemistry teams to independently optimize the bromine and chlorine positions of the phenoxy ring for species-selective weed control while minimizing crop phytotoxicity.

Medicinal Chemistry: Building Block for Sequential, Site-Selective SAR Exploration via Orthogonal Cross-Coupling

For drug discovery programs requiring systematic SAR exploration of a phenoxypropanoic acid scaffold, this compound provides an unmatched synthetic advantage: two distinguishable halogen handles on the same aromatic ring. The C–Br bond at position 3 undergoes Pd-catalyzed cross-coupling approximately 10–100× faster than the C–Cl bond at position 5 under standard Suzuki-Miyaura or Buchwald-Hartwig conditions [2][3]. This enables a two-step sequential derivatization workflow: first, selective functionalization of the Br position (e.g., with aryl, heteroaryl, or amine substituents) under mild Pd catalysis; second, activation and functionalization of the Cl position under more forcing conditions (e.g., with bulky electron-rich phosphine ligands). This orthogonal reactivity reduces the number of synthetic steps and total compound usage compared to approaches requiring separate mono-halogenated building blocks for each diversification point, directly lowering procurement costs and accelerating SAR timeline.

Chemical Biology: Probe Development Targeting Cell Differentiation Pathways

This compound's documented activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [4] positions it as a candidate starting point for chemical biology probe development in differentiation therapy research. Unlike the predominantly herbicidal phenoxypropanoic acid analogs (cloprop, dichlorprop, fenoprop), which lack mammalian cell differentiation annotation, this compound offers a functionally distinct biological profile that may reflect target engagement with signaling pathways governing cell fate decisions (e.g., retinoic acid receptor, PPARγ, or MAP kinase pathways). Researchers investigating differentiation-based anticancer strategies or skin disease models should procure this specific compound rather than cheaper herbicidal analogs, as the mixed 3-bromo/5-chloro pattern appears critical for the differentiation-inducing phenotype [4]. Note: Quantitative potency data should be independently established in the researcher's assay system before large-scale procurement.

Crystal Engineering and Supramolecular Chemistry: Exploiting Anisotropic Halogen Bonding for Solid-State Design

The mixed Br/Cl 3,5-disubstitution pattern generates a unique anisotropic halogen-bonding surface that is structurally unavailable from symmetrical dihalogenated or mono-halogenated analogs [5]. The quasiracemate study by Lineberry et al. (Crystal Growth & Design, 2008) established that mixed Cl/Br phenoxypropionic acid pairs adopt distinct crystal packing motifs (Z′ = 2, space group P2₁) compared to symmetrical halogen pairs, confirming that halogen identity directly governs supramolecular assembly [5]. For crystal engineering programs, co-crystal design, or studies of halogen-bond-directed solid-state reactivity, this compound provides a tunable scaffold where the stronger XB donor (Br) and weaker XB donor (Cl) can engage different Lewis base partners with directional specificity. The propanoic acid terminus additionally provides a hydrogen-bonding carboxyl group, creating a trifunctional molecular tecton (one H-bond donor/acceptor + two differentiated XB donors) for predictable crystal lattice design [5].

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